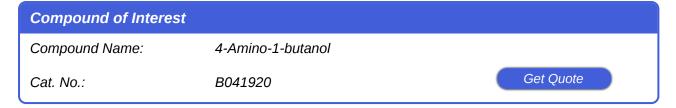


4-Amino-1-butanol as a Ligand in Catalysis: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-butanol is a bifunctional organic compound featuring both a primary amine and a primary alcohol. This structure presents intriguing possibilities for its application as a bidentate ligand in catalysis, capable of coordinating to a metal center through both the nitrogen and oxygen atoms. While the exploration of amino alcohols as ligands in a multitude of catalytic transformations is well-documented, specific and quantitative performance data for **4-amino-1-butanol** remains scarce in published literature. This guide, therefore, provides a comparative overview of the potential performance of **4-amino-1-butanol** by examining the established catalytic activity of structurally related amino alcohol ligands. The data presented herein is intended to serve as a benchmark and a starting point for researchers interested in exploring the catalytic applications of **4-amino-1-butanol**.

Performance Comparison of Amino Alcohol Ligands in Catalysis

To contextualize the potential of **4-amino-1-butanol**, this section summarizes the performance of other well-known amino alcohol ligands in two key types of catalytic reactions: palladium-catalyzed cross-coupling and asymmetric synthesis. The data is compiled from various sources and is intended to provide a comparative landscape.





Palladium-Catalyzed Cross-Coupling Reactions

Amino alcohols have been successfully employed as ligands in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. They are valued for their ability to stabilize the palladium catalyst and facilitate key steps in the catalytic cycle.

Table 1: Performance of Amino Alcohol Ligands in Suzuki-Miyaura Coupling

Ligand	Aryl Halide	Arylbo ronic Acid	Cataly st Syste m	Solven t	Temp (°C)	Time (h)	Yield (%)	Ref.
(Hypoth etical) 4- Amino- 1- butanol	4- Bromot oluene	Phenylb oronic acid	Pd(OAc) ₂ (2 mol%)	Toluene	100	12	Data Not Availabl e	-
2- Aminoe thanol	4- Bromot oluene	Phenylb oronic acid	Pd(OAc) ₂ (2 mol%)	Ethanol /Water	80	4	95	[1]
N,N- Dimeth ylamino ethanol	4- Chloroa nisole	Phenylb oronic acid	PdCl ₂ (P Ph ₃) ₂ (3 mol%)	Dioxan e	110	24	88	[2]
L- Prolinol	1- Bromo- 4- fluorobe nzene	4- Methox yphenyl boronic acid	Pd²(dba)₃ (1 mol%)	THF	65	18	92	[2]

Table 2: Performance of Amino Alcohol Ligands in Heck Reaction



Ligan d	Aryl Halid e	Olefin	Catal yst Syste m	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Ref.
(Hypot hetical) 4- Amino -1- butano I	lodobe nzene	n-Butyl acrylat e	Pd(OA c) ₂ (1 mol%)	Na₂C O₃	DMF	120	6	Data Not Availa ble	-
Dietha nolami ne	lodobe nzene	Styren e	PdCl ₂ (1 mol%)	K ₂ CO ₃	NMP	130	5	98	[3]
2- (Dicycl ohexyl phosp hino)et hanol	4- Bromo benzo nitrile	Ethyl acrylat e	Pd(db a) ₂ (0.5 mol%)	Cy₂N Me	Dioxan e	100	16	94	[4]
N- Methyl ephedr ine	4- Bromo acetop henon e	Styren e	Pd(OA c) ₂ (2 mol%)	Et₃N	Aceton itrile	80	24	85	[5]

Asymmetric Catalysis

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as readily available chiral ligands that can induce high levels of enantioselectivity in a variety of reactions.

Table 3: Performance of Chiral Amino Alcohol Ligands in Asymmetric Michael Addition



Ligan d/Cat alyst	Micha el Dono r	Micha el Acce ptor	Solve nt	Temp (°C)	Time (h)	Yield (%)	Diast ereo meric Ratio (dr)	Enant iomer ic Exces s (ee, %)	Ref.
(Hypot hetical) Chiral derivat ive of 4- Amino -1- butano I	Acetyl aceton e	Nitrost yrene	Toluen e	-20	48	Data Not Availa ble	Data Not Availa ble	Data Not Availa ble	-
(S)- (-)-2- Amino -3- methyl -1- butano	2,4- Penta nedion e	β- Nitrost yrene	Toluen e	-30	48	70	96:4	98	[6]
(1R,2S)-(-)- Ephed rine	Diethyl malon ate	Chalco ne	Ethan ol	25	72	90	-	85	[7]
(S)- Diphe nylprol inol	Cycloh exano ne	β- Nitrost yrene	Chloro form	20	24	95	95:5	99	[6]



Experimental Protocols

The following are generalized experimental protocols for catalytic reactions where an amino alcohol ligand, such as **4-amino-1-butanol**, could be employed. Researchers should optimize these conditions for their specific substrates and catalytic system.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

- To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the amino alcohol ligand (1-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
- The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- The aryl halide (1.0 equiv.) and the arylboronic acid (1.2 equiv.) are added, followed by the solvent (e.g., toluene, dioxane, or an aqueous mixture).
- The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by TLC or GC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

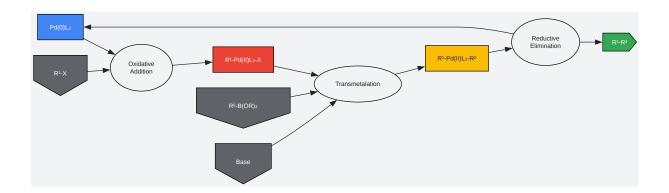
Protocol 2: General Procedure for an Asymmetric Michael Addition

- To a stirred solution of the Michael acceptor (1.0 equiv.) and the chiral amino alcohol catalyst (5-20 mol%) in a suitable solvent (e.g., toluene, CH₂Cl₂, or THF) at the desired temperature (e.g., -78 to 25 °C) is added the Michael donor (1.2-2.0 equiv.).
- The reaction is stirred for the specified time and monitored by TLC.



- Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product is purified by flash chromatography to afford the desired Michael adduct.
 The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations Catalytic Cycle of Suzuki-Miyaura Coupling

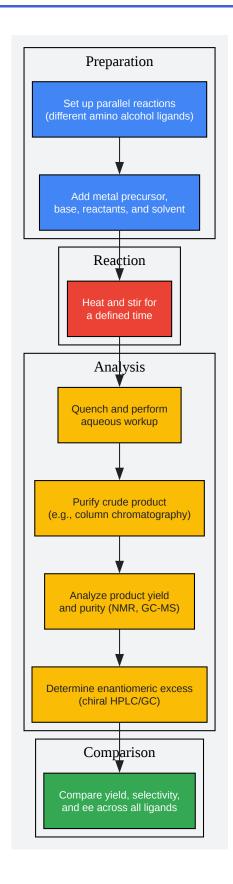


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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening





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